Physicochemical properties of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate
Physicochemical properties of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate
Introduction
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and utility in establishing key vector-based interactions make it a privileged structure in medicinal chemistry. This guide focuses on a specific, yet representative, derivative: tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate . This molecule incorporates three key structural features: a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and an ether-linked aliphatic side chain.
The journey of a potential drug candidate from a laboratory curiosity to a clinical success is fundamentally governed by its physicochemical properties. These parameters—including lipophilicity, solubility, and ionization state—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, and ultimately, its efficacy and safety.[1][2]
While extensive experimental data for this specific, non-commercial compound is not publicly cataloged, this technical guide serves as a comprehensive framework for its characterization. As a Senior Application Scientist, the objective here is not merely to list data but to provide a robust, field-proven guide for researchers. We will explore the molecule's structural identity, provide in silico predictions for its core physicochemical properties, and detail the authoritative, self-validating experimental protocols required for their empirical determination. This document is designed to equip researchers, scientists, and drug development professionals with the rationale and methodology to thoroughly characterize this and similar novel chemical entities.
Part 1: Molecular Identity and Structural Elucidation
The first step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity and structure. The structural integrity of the compound is the foundation upon which all other data rests.
IUPAC Name: tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate
Molecular Formula: C₁₅H₂₉NO₃
Chemical Structure:
(Self-generated image for illustrative purposes)
Core Identification Parameters
The following table summarizes the fundamental identifiers for the molecule. The molecular weight is calculated from its elemental composition, a value that must be confirmed experimentally.
| Parameter | Value / Expected Outcome | Significance & Rationale |
| Molecular Formula | C₁₅H₂₉NO₃ | Defines the elemental composition. |
| Molecular Weight | 271.40 g/mol | A critical parameter for all stoichiometric calculations and for interpreting mass spectrometry data. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on the aliphatic nature, lack of chromophores, and the presence of flexible chains, the compound is not expected to be a high-melting crystalline solid. |
Protocols for Structural & Identity Confirmation
A multi-technique approach is essential for irrefutable structure confirmation. Each technique provides a unique and complementary piece of the structural puzzle.
Causality: HRMS is the gold standard for confirming the elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), it provides unequivocal evidence for the molecular formula.[3]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard with ions that bracket the expected mass of the analyte. Use an internal lock mass for real-time calibration to ensure the highest accuracy.[4]
-
Ionization: Introduce the sample into the ESI source. A positive ion mode is expected to yield the protonated molecule [M+H]⁺ at m/z 272.2220 and potentially the sodium adduct [M+Na]⁺ at m/z 294.2039.
-
Data Analysis: Compare the experimentally measured accurate mass to the theoretical calculated mass. A mass error of <5 ppm provides high confidence in the assigned molecular formula.
Causality: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule.[5][6][7] A combination of ¹H and ¹³C NMR experiments confirms the presence of all key structural fragments.
Experimental Protocol: 1D NMR (¹H, ¹³C, DEPT-135)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include:
-
A large singlet around δ 1.45 ppm (9H), characteristic of the tert-butyl group.
-
Multiplets corresponding to the piperidine ring protons (δ 1.2-1.8 ppm and δ 2.8-4.2 ppm for those adjacent to N and O).
-
Signals for the 3-methylbutoxy chain, including a doublet for the two methyl groups (approx. δ 0.9 ppm), and various multiplets for the CH₂ and CH protons.
-
-
¹³C NMR & DEPT-135 Acquisition: Acquire the carbon-13 and DEPT-135 spectra.
-
The ¹³C spectrum will show distinct signals for all 15 carbons. Key signals include the carbonyl carbon of the Boc group (~δ 155 ppm), the quaternary carbon of the tert-butyl group (~δ 80 ppm), and carbons adjacent to the ether oxygen (~δ 70-75 ppm).
-
The DEPT-135 experiment will differentiate carbon types: CH₃ and CH signals will be positive, while CH₂ signals will be negative, confirming the assignments.[5]
-
Causality: FTIR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[8][9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small drop of the neat liquid or a small amount of the solid compound directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify key absorption bands:
-
~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the aliphatic (piperidine and side-chain) and tert-butyl groups.
-
~1680-1700 cm⁻¹: A very strong C=O (carbonyl) stretching band, characteristic of the carbamate functional group in the Boc protector.
-
~1100-1170 cm⁻¹: Strong C-O-C (ether) stretching vibrations.
-
Part 2: Core Physicochemical Properties in Drug Development
The following sections detail the key physicochemical properties, their profound impact on a molecule's behavior in a biological system, and the rigorous experimental methods used for their determination.
A. Lipophilicity (Partition Coefficient, logP)
Significance: Lipophilicity is arguably one of the most critical physicochemical parameters in drug discovery.[1][11] It governs a molecule's ability to cross biological membranes (like the intestinal wall and the blood-brain barrier), its binding affinity to plasma proteins, and its potential for metabolic clearance.[][13][14] An optimal lipophilicity (often in the logP range of 0-3) is sought to balance membrane permeability with aqueous solubility.[13]
In Silico Prediction: Based on its structure—a greasy aliphatic side-chain, a large tert-butyl group, and the absence of polar hydrogen-bond-donating groups—the predicted octanol-water partition coefficient (logP) for this molecule is estimated to be in the range of 3.5 to 4.5 . This high value suggests the compound will be highly lipophilic, favoring partitioning into lipid environments over aqueous ones.
Experimental Protocol: The Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partitioning of a compound between n-octanol and water, representing a lipid and an aqueous phase, respectively. Its trustworthiness comes from being a direct equilibrium measurement.
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Equilibration: A known amount of the compound is added to a vessel containing a defined ratio of the pre-saturated n-octanol and water. The vessel is shaken (e.g., for 24 hours at a constant temperature) until the compound has fully partitioned between the two phases and equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure a clean and complete separation of the two immiscible layers.
-
Quantification: The concentration of the compound in each phase is accurately determined using a suitable analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
B. Ionization Constant (pKa)
Significance: The pKa value defines the pH at which a compound is 50% ionized.[15] Since the pH varies throughout the human body (e.g., stomach ~1.5-3.5, small intestine ~6.0-7.4, blood ~7.4), the ionization state of a drug is dynamic.[16] The ionized form is typically more water-soluble, while the neutral, non-ionized form is more lipid-soluble and thus more readily crosses cell membranes.[17][18] Therefore, pKa is a critical determinant of both solubility and permeability.
In Silico Prediction: Analysis of the structure of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate reveals no readily ionizable functional groups within the typical physiological pH range.
-
The piperidine nitrogen is part of a carbamate linkage. The lone pair of electrons is delocalized onto the adjacent carbonyl group, rendering it effectively non-basic .
-
The ether oxygen is non-basic.
-
There are no acidic protons. Therefore, the compound is predicted to be non-ionizable in the aqueous pH range of 2-12.
Experimental Protocol: Potentiometric Titration
This method is the definitive technique for measuring pKa values.[19][20] It involves titrating a solution of the compound with a strong acid or base and monitoring the resulting pH changes. For a non-ionizable compound, this experiment serves as a validation of the prediction.
-
System Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[21]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of water, potentially with a small amount of co-solvent (like methanol) if solubility is very low, to a known concentration (e.g., 1 mM).[22] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Titration: Place the solution under an inert atmosphere (e.g., nitrogen) and titrate in both directions: first with a standardized solution of HCl, then with a standardized solution of NaOH.
-
Data Analysis: Record the pH after each incremental addition of titrant. Plot the pH versus the volume of titrant added. For an ionizable compound, the midpoint of the buffer region (the flattest part of the curve) corresponds to the pKa.
-
Expected Result: For this specific molecule, the titration curve is expected to resemble that of a neutral solution being titrated, showing no buffering capacity or inflection points between pH 2 and 12, confirming its non-ionizable nature.
C. Aqueous Solubility
Significance: For an orally administered drug, dissolution in the gastrointestinal fluids is a prerequisite for absorption.[23][24] Poor aqueous solubility is a major cause of low and variable bioavailability.[][26][27] Solubility data is critical for guiding formulation strategies to ensure adequate drug exposure.
In Silico Prediction: Given the predicted high lipophilicity (logP > 4) and the lack of an ionizable group to enhance solubility at different pH values, the thermodynamic aqueous solubility of this compound is predicted to be very low , likely in the range of <10 µg/mL .
Experimental Protocol: High-Throughput HPLC-Based Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is the most relevant measure for predicting in vivo dissolution. It is trustworthy because it measures the concentration of a saturated solution after equilibrium has been reached.
-
Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations in a suitable organic solvent (e.g., acetonitrile). Analyze these standards by HPLC-UV to generate a calibration curve that correlates peak area with concentration.
-
Equilibration: Add an excess of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[28]
-
Separation: After incubation, carefully filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Analyze the clear filtrate by the same HPLC-UV method used for the calibration curve.
-
Calculation: Determine the concentration of the compound in the filtrate by interpolating its peak area onto the calibration curve. This concentration represents the thermodynamic solubility.[29]
Summary of Physicochemical Properties
The following table provides a consolidated overview of the core physicochemical properties for tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate, integrating the in silico predictions with the outlined experimental framework.
| Physicochemical Property | Predicted Value | Standard Experimental Method | Rationale & Importance in Drug Discovery |
| Molecular Weight | 271.40 g/mol | High-Resolution Mass Spectrometry (HRMS) | Fundamental for identity, purity, and all quantitative assays. |
| Melting Point | Low-melting solid or oil | Capillary Method / DSC | Indicator of purity, crystal lattice energy, and physical state for handling/formulation. |
| logP (Lipophilicity) | 3.5 - 4.5 | Shake-Flask (n-Octanol/Water) | Governs membrane permeability, protein binding, and metabolic clearance. High value suggests good permeability but potential for poor solubility and high metabolism.[1][] |
| pKa (Ionization) | Non-ionizable (pH 2-12) | Potentiometric Titration | Determines charge state at physiological pH. Being non-ionizable means its solubility and permeability are pH-independent across the GI tract.[2][17] |
| Aqueous Solubility | < 10 µg/mL | HPLC-based Thermodynamic Assay | A prerequisite for oral absorption. Very low predicted solubility is a major challenge for bioavailability and formulation.[24][] |
Conclusion
This technical guide provides a comprehensive physicochemical profile of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate . By integrating structural analysis, in silico predictions, and detailed, field-proven experimental methodologies, we have constructed a complete framework for its characterization. The analysis predicts this molecule to be a highly lipophilic, non-ionizable compound with very low aqueous solubility.
This profile is characteristic of many modern drug candidates and highlights a common challenge in drug discovery: balancing the lipophilicity required for target engagement and membrane permeability with the aqueous solubility needed for absorption and formulation.[19] For a molecule with these properties, a drug development team would anticipate potential issues with bioavailability and would likely focus on enabling formulation strategies, such as amorphous solid dispersions or lipid-based formulations, to overcome the solubility limitations. The protocols and rationale detailed herein provide the necessary tools for any researcher to validate these predictions and confidently guide the progression of this or any similar compound through the drug discovery pipeline.
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